(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

説明

特性

IUPAC Name |

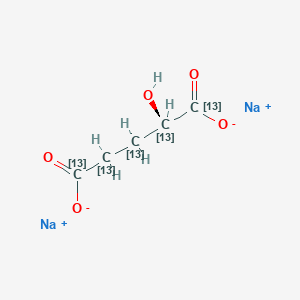

disodium;(2R)-2-hydroxy(1,2,3,4,5-13C5)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFTEDSQFPDPP-JVBXKYRZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13C](=O)[O-])[13C@H]([13C](=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Substrate Selection and 13C Labeling

The enzymatic synthesis begins with L-amino acid precursors uniformly labeled with 13C at five carbon positions. For (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5, L-glutamic acid-13C5 serves as the primary substrate. The labeling ensures isotopic enrichment >99% at positions 1–5, confirmed via mass spectrometry. The process capitalizes on the structural similarity between α-amino and α-hydroxy acids, enabling direct biochemical conversion without isotopic scrambling.

Two-Step Enzymatic Conversion

The patented method (EP1326993B1) employs a dual-enzyme cascade:

-

Deamination : L-glutamic acid-13C5 is oxidized to α-ketoglutaric acid-13C5 using L-amino acid deaminase (L-AAD) from Escherichia coli. This step occurs under aerobic conditions (1 v.v.m. O2 sparging) at pH 7.5–8.0 and 32°C, achieving >95% conversion within 1.5 hours.

-

Stereoselective Reduction : α-ketoglutaric acid-13C5 is reduced to (2R)-2-hydroxyglutaric acid-13C5 using D-lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis. The reaction utilizes NADH as a cofactor, regenerated via formate dehydrogenase (FDH) from Candida boidinii with sodium formate as the electron donor.

Critical Parameters :

Crystallization and Salt Formation

Post-reduction, the free acid is precipitated by acidification to pH 2.0–3.0 with HCl, followed by neutralization with NaOH to form the disodium salt. Lyophilization yields a >95% pure product (HPLC), with isotopic integrity verified via 13C-NMR.

Chemical Synthesis Approaches

Hydroxylation of Glutaric Acid Derivatives

Alternative routes involve hydroxylation of 2-ketoglutaric acid-13C5 using chiral catalysts. For example:

-

Sharpless Asymmetric Dihydroxylation : Employing AD-mix-β (OsO4, (DHQD)2PHAL) achieves moderate enantioselectivity (70–80% ee) but requires stringent anhydrous conditions and costly 13C5-labeled starting materials.

-

Biomimetic Oxidation : Mimicking enzymatic pathways, Fe(II)/α-ketoglutarate-dependent dioxygenases introduce the 2-hydroxyl group stereospecifically. However, enzyme stability and scalability limit industrial application.

Isotopic Labeling Challenges

Chemical methods face inherent hurdles in 13C5 incorporation:

-

Synthetic Steps : Multi-step routes (e.g., Claisen condensation, Grignard additions) risk isotopic dilution at each stage.

-

Purification : Chromatographic separation of diastereomers reduces yields to <30%, making enzymatic routes preferable for high-throughput production.

Comparative Analysis of Synthesis Methods

Industrial-Scale Process Optimization

Fed-Batch Fermentation

For large-scale production, E. coli BL21(DE3) expressing L-AAD and D-LDH is cultured in M9 minimal media supplemented with 13C5-glucose. Continuous feeding maintains substrate concentrations at 100–500 mM, preventing enzyme inhibition.

化学反応の分析

Types of Reactions

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 2-oxoglutaric acid.

Reduction: The carboxyl groups can be reduced to form 2-hydroxyglutaric acid derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.

Major Products

Oxidation: 2-Oxoglutaric acid.

Reduction: 2-Hydroxyglutaric acid derivatives.

Substitution: Various substituted glutaric acid derivatives.

科学的研究の応用

Oncometabolite in Cancer Research

Biological Role:

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is recognized as an oncometabolite, primarily associated with mutations in isocitrate dehydrogenase 1 (IDH1) and IDH2 enzymes. These mutations lead to the accumulation of D-2-hydroxyglutarate (D-2-HG), which has been implicated in various cancers, including gliomas. The compound inhibits α-ketoglutarate-dependent dioxygenases, affecting cellular processes such as hypoxia-inducible factor (HIF) signaling and chromatin remodeling .

Case Study:

A study demonstrated that D-2-HG levels were significantly elevated in glioma patients with IDH mutations, correlating with tumor progression and poor prognosis. The research utilized this compound as a standard to quantify D-2-HG levels in tumor samples through mass spectrometry .

Metabolomics

Quantitative Analysis:

The compound serves as an internal standard in metabolomics studies, particularly for quantifying both D-2-hydroxyglutarate and L-2-hydroxyglutarate enantiomers. Its stable isotope labeling allows for precise measurements in complex biological matrices .

Data Table: Quantification Precision

| Parameter | Intra-day CV (%) | Inter-day CV (%) | Recovery (%) |

|---|---|---|---|

| D-2-HG | < 10 | < 10 | > 90 |

| L-2-HG | < 10 | < 10 | > 90 |

This table indicates the accuracy and reliability of using this compound in metabolomic analyses.

Enzymatic Activity Studies

Inhibition Studies:

Research has shown that this compound acts as a competitive inhibitor of α-ketoglutarate-dependent enzymes. This property is crucial for studying metabolic pathways involving nitrogen metabolism and epigenetic regulation .

Case Study:

In a recent enzymatic assay, the compound was used to investigate its effects on prolyl hydroxylases, which are involved in collagen synthesis and hypoxia response. The results indicated that the presence of this compound significantly reduced enzyme activity, highlighting its potential as a therapeutic target in fibrotic diseases .

Clinical Applications

Potential Therapeutics:

Given its role in metabolic dysregulation associated with cancer, this compound is being explored for its therapeutic potential. It may serve as a biomarker for diagnosing IDH-mutant tumors and could be part of treatment strategies targeting metabolic pathways influenced by D-2-HG accumulation .

作用機序

The mechanism of action of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor of specific enzymes. The carbon-13 label allows researchers to track its movement and interactions within biological systems. It can affect molecular targets such as enzymes involved in the tricarboxylic acid cycle and other metabolic pathways.

類似化合物との比較

Key Differentiators:

Stereochemical Variance :

- The R-isomer is implicated in IDH1-mutant cancers , where it accumulates due to enzymatic dysfunction, driving oncogenesis .

- The S-isomer is less biologically relevant in cancer but serves as an analytical reference .

Isotope Labeling: The 13C5 label enables precise tracking in NMR and mass spectrometry, distinguishing it from non-isotope variants .

Structural Modifications :

Role in Cancer Metabolism

Neurometabolic Disorders

- Elevated urinary 2-hydroxyglutaric acid correlates with inherited neurometabolic conditions in felines, suggesting translational relevance in human diagnostics .

Wine Metabolomics

- 2-Hydroxyglutaric acid is a wine-derived metabolite detectable in human feces, highlighting its role in dietary metabolism .

生物活性

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5, often referred to as D-2-Hydroxyglutarate (D-2-HG), is a significant oncometabolite primarily associated with mutations in isocitrate dehydrogenase 1 (IDH1) and IDH2. This compound has garnered attention due to its biological activities that influence various cellular processes, particularly in the context of cancer metabolism and neurological disorders.

Chemical Structure and Properties

- Chemical Name : (2R)-2-Hydroxypentanedioic acid disodium salt

- Molecular Formula : CHNaO

- Molecular Weight : 197.04 g/mol

- CAS Number : 1648909-80-1

Oncometabolite Characteristics

D-2-HG is produced in elevated amounts in various malignancies due to mutations in IDH enzymes, leading to significant metabolic alterations. The accumulation of D-2-HG has been linked to several biological effects:

- Inhibition of Alpha-Ketoglutarate-Dependent Enzymes : D-2-HG acts as a competitive inhibitor of various α-ketoglutarate-dependent dioxygenases, which are crucial for cellular processes such as DNA demethylation and histone modification. This inhibition can lead to altered gene expression patterns that favor tumorigenesis .

- Activation of mTOR Signaling Pathway : Studies have shown that D-2-HG can activate the mechanistic target of rapamycin (mTOR) signaling pathway, which plays a vital role in cell growth and proliferation. This activation occurs through the inhibition of KDM4A, a histone demethylase, in murine embryonic fibroblasts .

- NF-κB Activation : D-2-HG has been identified as an activator of the NF-κB signaling pathway, particularly in bone marrow stromal cells. This activation contributes to a tumor-promoting microenvironment, especially in acute myeloid leukemia (AML) .

- Calcineurin Phosphatase Inhibition : Recent findings indicate that D-2-HG selectively inhibits calcineurin phosphatase activity, which is essential for the dephosphorylation of nuclear factor of activated T-cells (NFAT). This inhibition results in decreased IL-2 transcription in stimulated lymphocytes, potentially impacting immune responses .

Neurological Disorders

D-2-hydroxyglutaric acidurias (D-2-HGA) represent a group of rare metabolic disorders characterized by elevated levels of D-2-HG due to enzymatic deficiencies. These disorders are associated with neurological impairments and have been documented since the first cases were reported in the 1980s. The biochemical hallmark involves the accumulation of D-2-HG in body fluids, leading to various clinical manifestations .

Cancer Research

The role of D-2-HG in cancer has been extensively studied, particularly concerning gliomas where IDH mutations are prevalent. Elevated levels of D-2-HG have been correlated with poor prognosis due to their effects on tumor microenvironment and immune evasion mechanisms .

Research Findings and Case Studies

Q & A

Q. How is (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ synthesized, and what analytical methods validate its isotopic purity?

The synthesis involves incorporating ¹³C₅ isotopic labels at positions 1,2,3,4,5 of the pentanedioic acid backbone. Isotopic purity (≥99%) is validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Chromatographic methods (e.g., LC-MS) with isotope-specific standards are critical for confirming labeling efficiency and excluding unlabeled impurities .

Q. What are the recommended storage conditions and solubility profiles for this compound in experimental settings?

The disodium salt form enhances water solubility (≥69.4 mg/mL in H₂O) but is insoluble in DMSO or ethanol. Storage at -20°C in anhydrous conditions is advised to prevent hygroscopic degradation. For long-term stability, lyophilized aliquots are preferred to avoid repeated freeze-thaw cycles .

Q. How is this compound utilized as an analytical standard in metabolic flux studies?

As a ¹³C-labeled tracer, it enables precise tracking of 2-hydroxyglutarate (2-HG) dynamics in central carbon metabolism. Researchers pair it with GC-MS or isotope-ratio mass spectrometry to quantify ¹³C enrichment in downstream metabolites, such as α-ketoglutarate, to map aberrant pathways in IDH-mutant cell models .

Advanced Research Questions

Q. What experimental strategies are used to resolve contradictions in reported Ki values for mitochondrial creatine kinase inhibition?

Discrepancies in Ki values (e.g., 11.13 mM in renal cancer models vs. other systems) may arise from differences in assay conditions (pH, temperature) or cell-specific enzyme isoforms. To address this, standardize buffer systems (e.g., Tris-HCl at physiological pH) and validate using recombinant mitochondrial creatine kinase in cell-free assays. Cross-referencing with siRNA-mediated enzyme knockdown can confirm on-target effects .

Q. How does (2R)-2-Hydroxyglutaric Acid-¹³C₅ contribute to studying epigenetic dysregulation in IDH1-mutant glioblastoma?

In IDH1-mutant glioblastoma, the (R)-enantiomer of 2-HG inhibits α-ketoglutarate-dependent histone demethylases (e.g., KDM4/6), leading to hypermethylation and transcriptional silencing. Using ¹³C₅-labeled compound, researchers employ stable isotope-resolved metabolomics (SIRM) to correlate intracellular 2-HG accumulation with histone methylation marks (H3K9me3) via ChIP-seq, while controlling for off-target effects using IDH1-wildtype isogenic lines .

Q. What methodologies differentiate the roles of (2R)-2-HG in mitochondrial vs. cytosolic compartments in cancer models?

Subcellular fractionation coupled with ¹³C-NMR or nanoDESI imaging mass spectrometry localizes the labeled compound within mitochondria. Parallel use of mito-IP (immunoprecipitation of mitochondrial proteins) identifies direct interactors, such as glutamate carboxypeptidase II, to dissect compartment-specific metabolic dysregulation. CRISPR-edited models lacking mitochondrial transporters (e.g., SLC25A1) further validate compartmental contributions .

Q. How can researchers address batch-to-batch variability in isotopic labeling affecting experimental reproducibility?

Variability arises from incomplete ¹³C incorporation or residual unlabeled precursors. Implement QC/QA protocols:

- Pre-experiment validation : Use LC-HRMS to confirm isotopic purity (≥99%) and exclude contaminants.

- Internal controls : Spike in a known concentration of unlabeled 2-HG as a reference in MS workflows.

- Inter-laboratory calibration : Share aliquots from a central batch to standardize multi-center studies .

Data Contradiction Analysis

Q. How should conflicting reports on 2-HG’s role in promoting vs. suppressing tumor growth be reconciled?

Context-dependent effects are observed: In renal cancer, 2-HG inhibits histone demethylases, promoting oncogenesis, while in some gliomas, it induces metabolic stress. Experimental variables to scrutinize include:

- Cell type specificity : Compare isogenic lines with/without IDH1 mutations.

- Concentration gradients : Use physiologically relevant doses (1–5 mM) vs. supraphysiological levels (>10 mM).

- Time-resolved assays : Monitor acute vs. chronic exposure impacts via RNA-seq and metabolomics .

Methodological Best Practices

Q. What in vitro models best recapitulate the oncometabolite effects of 2-HG-¹³C₅?

Q. How to optimize LC-MS parameters for quantifying ¹³C₅-2-HG in complex biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。